3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide
Overview
Description
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the empirical formula C6H11BrO2S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide is represented by the SMILES string BrCCC1CCS(=O)(=O)C1 . The molecular weight of this compound is 227.12 .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide are as follows :Scientific Research Applications
Catalysis and Synthetic Applications
- Cyclic Carbonate Synthesis: A study by Castro-Osma et al. (2016) discusses the use of chromium(III) salophen bromide complex as a catalyst in the reaction between terminal epoxides and carbon dioxide to form cyclic carbonates under ambient conditions, highlighting the potential catalytic applications of related sulfur-containing compounds (Castro-Osma, Lamb, & North, 2016).
Organic Synthesis and Chemical Properties
Debromination and Cycloaddition Reactions
Research by Markoulides et al. (2012) describes the quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide through zinc-induced 1,4-debromination, highlighting the synthetic versatility of sulfur dioxide derivatives in organic synthesis (Markoulides, Ioannou, Manos, & Chronakis, 2012).
Electrochemical Polymerization
A study by Dogbéavou et al. (1997) on the synthesis and polymerization of poly [3-(1-naphthylthiophene)] showcases the electrocatalytic properties of thiophene derivatives, relevant to the development of conductive materials (Dogbéavou, El-Mehdi, Naudin, Breau, & Bélanger, 1997).
Safety And Hazards
properties
IUPAC Name |
3-(2-bromoethyl)thiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGSPMHSCJYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide | |
CAS RN |
89599-51-9 | |
Record name | 3-(2-bromoethyl)-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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